Lipophilicity Gain Drives Membrane Permeability
3-(3,3,3-Trifluoropropoxy)picolinaldehyde exhibits a computed LogP of 2.2253, compared to 0.8941 for the unsubstituted parent picolinaldehyde and approximately 0.95 for 3-methoxypicolinaldehyde (3-methoxy-pyridine-2-carbaldehyde, CAS 1849-53-2) [1]. The incorporation of the trifluoropropoxy group thus delivers a >1.3 log-unit increase in predicted lipophilicity versus the closest non-fluorinated 3-alkoxy congener, a magnitude of change that is known to be biologically relevant for passive membrane permeability and CNS penetration [2].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 2.2253 (3-(3,3,3-trifluoropropoxy)picolinaldehyde) |
| Comparator Or Baseline | LogP 0.8941 (picolinaldehyde, CAS 1121-60-4); LogP ~0.95 (3-methoxypicolinaldehyde, CAS 1849-53-2) |
| Quantified Difference | ΔLogP ≈ +1.33 vs. parent; ΔLogP ≈ +1.28 vs. 3-methoxy analog |
| Conditions | Computed LogP values (ACD/Labs or equivalent algorithmic prediction) as reported by vendor databases |
Why This Matters
A >1.3 log-unit increase in LogP translates to an approximately 20-fold greater partition into lipid membranes, making the trifluoropropoxy derivative a preferred scaffold when target engagement depends on intracellular or CNS penetration.
- [1] Molbase. Picolinaldehyde (CAS 1121-60-4). LogP 0.8941. https://qiye.molbase.cn/1121-60-4.html View Source
- [2] AureChem. Fluorinated Ethers & Trifluoropropoxy Derivatives for High-Value API Synthesis. April 27, 2026. https://aurechem.com/fluorinated-ethers-trifluoropropoxy/ View Source
